A Technical Guide to the Synthesis and Impurity Characterization of Azilsartan
A Technical Guide to the Synthesis and Impurity Characterization of Azilsartan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azilsartan is a potent, selective AT1 subtype angiotensin II receptor blocker (ARB) utilized in the management of hypertension.[1][2] It is administered orally as the prodrug, Azilsartan medoxomil, which is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, azilsartan.[3] The chemical name for Azilsartan medoxomil potassium, the common salt form, is (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate monopotassium salt.[4] The synthesis of this complex molecule involves multiple steps, and like any active pharmaceutical ingredient (API), the control of process-related impurities and degradation products is critical to ensure its quality, safety, and efficacy. This guide provides an in-depth overview of the synthetic processes for Azilsartan and the characterization of its associated impurities.
Synthesis of Azilsartan Medoxomil
Several synthetic routes for Azilsartan medoxomil have been reported, often starting from key intermediates like methyl 1-((2′-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (BEC methyl ester).[5][6] A common and commercially viable process involves the formation of the characteristic oxadiazolone ring, followed by hydrolysis and esterification to yield the final prodrug.
A prevalent synthetic pathway is outlined below:
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Amidoxime Formation: The synthesis typically begins with the reaction of BEC methyl ester with hydroxylamine hydrochloride. This reaction is often carried out in the presence of a base like sodium bicarbonate or sodium methoxide in a solvent such as dimethyl sulfoxide (DMSO) to produce the amidoxime methyl ester intermediate.[6]
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Cyclization: The amidoxime intermediate is then cyclized to form the 5-oxo-4,5-dihydro-1,2,4-oxadiazole ring. This is commonly achieved by reacting the amidoxime with an activating agent like ethyl chloroformate, followed by thermal cyclization, often in a high-boiling solvent like xylene.[5][7] An improved process utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in ethyl acetate for this cyclization step.[6]
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Hydrolysis: The resulting methyl ester of azilsartan is then hydrolyzed to the carboxylic acid, azilsartan, which is the active drug moiety. This saponification is typically performed using an aqueous base such as sodium hydroxide.[5][7]
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Esterification (Prodrug Formation): Azilsartan is then converted to its prodrug form, Azilsartan medoxomil. This is achieved by reacting azilsartan with 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (medoxomil alcohol) or medoxomil chloride in the presence of a coupling agent or a base.[5][8]
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Salt Formation: Finally, Azilsartan medoxomil is often converted to its potassium salt, Azilsartan kamedoxomil, by treatment with a potassium source like potassium 2-ethylhexanoate in a suitable solvent such as acetone or tetrahydrofuran.[5][9]
Experimental Protocols
Synthesis of Amidoxime Methyl Ester (Step 1) A mixture of hydroxylamine hydrochloride (16 g, 0.2302 mol) in ethanol (180 ml) is stirred at room temperature for 60 minutes. Sodium carbonate (18.7 g, 0.1764 mol) is added slowly over a period of 60 minutes to the mixture. The resulting mixture is maintained at 50°C for another 60 minutes. To this mixture, 1-[(2´-cyanobiphenyl-4-yl) methyl]-2-ethoxy benzimidazole -7-carboxylate (5 g, 0.0121 mol) is added. The reaction is monitored by thin-layer chromatography (TLC) until completion.
Hydrolysis of Azilsartan Ethyl Ester (Similar to Step 4) [7] The starting ethyl ester of azilsartan (250 g) is suspended in a solution of sodium hydroxide in water (56 g/800ml ). The suspension is heated at 50°C for 4 hours. After completion, the pH is adjusted to 4-5, causing the product to crystallize. The precipitate is filtered, washed, and dried to yield azilsartan.
Impurity Characterization
The identification and control of impurities in Azilsartan are mandated by regulatory bodies like the International Council on Harmonisation (ICH) to ensure patient safety. Impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation of the final product.[]
Process-Related Impurities: Several process-related impurities have been identified and synthesized for characterization. These impurities often result from incomplete reactions or side reactions of intermediates.
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Desethyl Impurity: This impurity can form during the synthesis of the 1,2,4-oxadiazole derivative, where the ethoxy group on the benzimidazole ring is lost.[8]
-
N-Alkylated Impurity: During the esterification of azilsartan with medoxomil chloride, alkylation can occur on the nitrogen atom of the oxadiazole ring, leading to an N-alkylated byproduct.[5]
-
Amide Methyl Ester and Amidoxime Acid: These impurities can form during the synthesis of the amidoxime methyl ester intermediate, particularly if reaction conditions are not carefully controlled.[6]
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1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate: An impurity arising from the starting materials or side reactions.[]
-
1-((2'-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylic acid: An impurity related to an unreacted intermediate.[]
Summary of Key Azilsartan Impurities
| Impurity Name | Structure / Description | Source / Formation Pathway |
| Azilsartan Methyl Ester | Methyl ester of the active moiety | Incomplete hydrolysis of the ester intermediate.[9] |
| Azilsartan Ethyl Ester | Ethyl ester of the active moiety | Process-related impurity from synthesis.[9] |
| N-Alkylated Impurity | Medoxomil group attached to the oxadiazole nitrogen | Side reaction during the final esterification step.[5] |
| N,O-Dialkylated Impurity | Medoxomil groups on both the carboxylate and oxadiazole | Further alkylation of the N-alkylated impurity.[5] |
| Desethyl Impurity | Lacks the 2-ethoxy group on the benzimidazole ring | Forms during the synthesis of the 1,2,4-oxadiazol derivative.[8] |
| Amidoxime Acid | Carboxylic acid form of the amidoxime intermediate | Hydrolysis of the ester group in the amidoxime intermediate.[6] |
Analytical Methods for Characterization
A robust analytical methodology is essential for the separation, identification, and quantification of Azilsartan and its impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose, often coupled with mass spectrometry (LC-MS) for structural elucidation.[11][12] Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are also used to confirm the structures of synthesized impurities.[11]
Experimental Protocol: HPLC Method for Impurity Profiling
A validated HPLC method is crucial for quantifying impurities in Azilsartan bulk drug.[11]
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Chromatographic System: Waters HPLC with a UV detector.
-
Column: Inertsil ODS-3 column (250 x 4.6 mm, 5 µm).[11]
-
Mobile Phase: A gradient mixture of acetonitrile and a potassium dihydrogen orthophosphate buffer (10 mM, pH adjusted to 3.0 with phosphoric acid).[11]
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: 250 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile.
Quantitative Data for Impurity Analysis
The sensitivity of the analytical method is determined by establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ).
| Parameter | Value Range | Reference |
| Linearity (Correlation Coefficient, r²) | > 0.9996 for Azilsartan and its impurities | [11] |
| Limit of Quantitation (LOQ) | 1.04 - 2.20 ng | [11] |
| Mean Recovery | 93.0% - 109.7% | [11] |
Synthetic Step Yields
| Synthetic Transformation | Reported Yield | Reference |
| BEC Methyl Ester → Amidoxime Methyl Ester | 80% | [6] |
| Amidoxime Methyl Ester → Azilsartan Methyl Ester DBU Salt | 95% | [6] |
| Azilsartan Methyl Ester → Azilsartan | 96% | [6] |
| Azilsartan Medoxomil → Azilsartan Kamedoxomil | 80% | [9] |
| Overall Yield (Commercial Process) | 36% | [5] |
Conclusion
The synthesis of Azilsartan is a multi-step process that requires careful control of reaction conditions to maximize yield and minimize the formation of impurities. A thorough understanding of the potential process-related impurities and their formation pathways is essential for developing a robust manufacturing process. Validated analytical methods, primarily HPLC, are critical for monitoring and controlling these impurities within acceptable limits, ensuring the final API is of high quality, safe, and effective for the treatment of hypertension.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Azilsartan - Wikipedia [en.wikipedia.org]
- 3. Azilsartan Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. KR20200057662A - The derivative compounds of Azilsartan, intermediates thereof, preparation thereof and pharmaceutical composition comprising the same - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iajpr.com [iajpr.com]
- 7. Azilsartan synthesis - chemicalbook [chemicalbook.com]
- 8. US9233955B2 - Process for the preparation of azilsartan medoxomil - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 11. Structural elucidation of potential impurities in Azilsartan bulk drug by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
